REACTION_CXSMILES
|
[Na].[CH3:2][O:3][CH2:4][CH2:5][OH:6].Br[C:8]1[CH:12]=[CH:11][S:10][CH:9]=1.CCOCC>[Cl-].[Na+].O.[Cu]Br>[CH3:2][O:3][CH2:4][CH2:5][O:6][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1 |f:4.5.6,^1:0|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Name
|
copper(1) bromide
|
Quantity
|
0.22 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
118 °C
|
Type
|
CUSTOM
|
Details
|
Vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved (about 45 min)
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
was removed by filtration through celite
|
Type
|
WASH
|
Details
|
washing the filter cake with ether (40 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ether (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |